4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

Lipophilicity ADME Drug Design

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole (C14H13F3N2O; MW 282.26; MDL MFCD08447477) is a synthetic tetrahydroindazole derivative featuring three key structural elements: a 1-phenyl substituent, a 3-trifluoromethyl group, and a 5-hydroxy group on the saturated carbocyclic ring. This compound belongs to the tetrahydroindazole class, distinguished from fully aromatic indazoles by the partially saturated 4,5,6,7-tetrahydro ring system, which reduces molecular planarity and modulates both physicochemical properties and biological recognition.

Molecular Formula C14H13F3N2O
Molecular Weight 282.26 g/mol
Cat. No. B12452558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole
Molecular FormulaC14H13F3N2O
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1O)C(=NN2C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C14H13F3N2O/c15-14(16,17)13-11-8-10(20)6-7-12(11)19(18-13)9-4-2-1-3-5-9/h1-5,10,20H,6-8H2
InChIKeyVHYDRXSHVMBRID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole: Structural Identity and Sourcing Baseline for a Differentiated Tetrahydroindazole Scaffold


4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole (C14H13F3N2O; MW 282.26; MDL MFCD08447477) is a synthetic tetrahydroindazole derivative featuring three key structural elements: a 1-phenyl substituent, a 3-trifluoromethyl group, and a 5-hydroxy group on the saturated carbocyclic ring . This compound belongs to the tetrahydroindazole class, distinguished from fully aromatic indazoles by the partially saturated 4,5,6,7-tetrahydro ring system, which reduces molecular planarity and modulates both physicochemical properties and biological recognition [1]. The combination of the electron-withdrawing trifluoromethyl group, the lipophilic phenyl ring, and the hydrogen-bond-donor/acceptor hydroxy substituent creates a pharmacophore profile distinct from simpler indazole analogs, positioning this compound as a specialized building block or screening candidate in medicinal chemistry programs targeting inflammation, oncology, or metabolic disorders [2].

Why 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole Cannot Be Replaced by Generic Indazole Analogs in Research Procurement


Generic substitution among indazole derivatives is unreliable because minor structural variations produce disproportionate changes in target engagement, metabolic stability, and selectivity. The 3-trifluoromethyl group on the target compound imparts metabolic resistance to oxidative defluorination and lowers the pKa of adjacent functionalities compared to methyl or unsubstituted analogs [1]. The 1-phenyl substituent contributes significant lipophilicity (estimated ClogP increase of ~1.5–2.0 log units versus 1-H or 1-methyl congeners), which alters membrane permeability and plasma protein binding [2]. The 5-hydroxy group introduces a stereocenter and a hydrogen-bonding motif absent in 5-unsubstituted tetrahydroindazoles, directly affecting binding pose and off-rate kinetics at protein targets [3]. Consequently, replacement with 4,5,6,7-tetrahydro-5-hydroxy-3-trifluoromethyl-1H-indazole (lacking 1-phenyl), 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (lacking 5-hydroxy), or fully aromatic 3-trifluoromethyl-1H-indazole will generate divergent biological and physicochemical profiles, making data from one analog non-transferrable to another.

Quantitative Evidence Guide: Comparator-Driven Differentiation of 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole


Lipophilicity Modulation: 1-Phenyl vs. 1-Methyl vs. 1-H Tetrahydroindazole Congeners

The 1-phenyl substituent on the target compound increases lipophilicity relative to 1-methyl and 1-H analogs, impacting membrane permeability and plasma protein binding. Although no direct experimental logP for the target compound was identified in the public domain, class-level SAR from FXR modulator patents demonstrates that replacing the 1-phenyl moiety with a smaller substituent (e.g., methyl) on tetrahydroindazole scaffolds reduces the calculated logP by approximately 1.5–2.0 units [1]. For procurement, this means the target compound's increased lipophilicity makes it a more suitable candidate for programs requiring passive membrane permeability or targeting intracellular binding sites, while the 1-methyl analog (e.g., 4,5,6,7-tetrahydro-5-hydroxy-1-methyl-3-trifluoromethyl-1H-indazole) would be preferred for solubility-limited applications [2].

Lipophilicity ADME Drug Design Physicochemical Property

Metabolic Stability Conferred by 3-Trifluoromethyl Group: Comparison with 3-Methyl and 3-Unsubstituted Tetrahydroindazoles

The 3-trifluoromethyl group on the target compound provides metabolic stabilization against oxidative degradation compared to 3-methyl or 3-unsubstituted analogs. In the broader indazole and tetrahydroindazole literature, trifluoromethyl substitution at the 3-position has been shown to reduce CYP450-mediated oxidative metabolism by blocking the primary metabolic soft spot [1]. Specifically, in a series of tetrahydroindazole-based DGAT2 inhibitors, compounds bearing 3-CF3 exhibited >3-fold longer microsomal half-life than their 3-CH3 counterparts [2]. While exact data for the target compound are not publicly available, the class-level SAR strongly supports that the 3-CF3 group in this scaffold confers a measurable metabolic stability advantage that cannot be replicated by 3-methyl or 3-H analogs.

Metabolic Stability CYP450 Fluorine Chemistry Lead Optimization

Hydrogen-Bonding Capacity and Stereochemical Differentiation via 5-Hydroxy Substitution

The 5-hydroxy substituent on the target compound introduces both a hydrogen-bond donor/acceptor motif and a stereogenic center, features absent in 5-unsubstituted tetrahydroindazoles such as 1-phenyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (CAS 347361-52-8). In tetrahydroindazole-based kinase inhibitor programs, the presence of a hydroxyl group at the 5-position has been shown to contribute 0.5–1.5 kcal/mol in additional binding free energy through hydrogen-bond interactions with backbone carbonyl or side-chain residues [1]. The stereochemical configuration at C5 further enables enantioselective target recognition; racemic mixtures of 5-hydroxy tetrahydroindazoles can exhibit 2- to 10-fold differences in IC50 between enantiomers when resolved [2]. The 5-des-hydroxy analog lacks both the enthalpic binding contribution and the stereochemical discrimination potential.

Hydrogen Bonding Stereochemistry Target Engagement Binding Affinity

Reduced Planarity and Improved Solubility from 4,5,6,7-Tetrahydro Saturation vs. Fully Aromatic Indazoles

The 4,5,6,7-tetrahydro saturation in the target compound disrupts the full aromatic planarity of the indazole core, reducing crystal lattice energy and improving aqueous solubility compared to fully aromatic 3-trifluoromethyl-1H-indazole (CAS 57631-05-7). Patent data from TRPM8 antagonist programs demonstrate that saturation of the tetrahydroindazole ring system increases aqueous solubility by 3- to 10-fold relative to the corresponding fully aromatic indazole congeners while maintaining target potency [1]. For the target compound, the combined effect of tetrahydro saturation and the 5-hydroxy polar group is expected to yield a solubility advantage of approximately 5- to 15-fold over 3-(trifluoromethyl)-1H-indazole, assuming similar molecular weight [2].

Solubility Crystal Packing Physicochemical Property Formulation

Evidence-Based Application Scenarios for 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole in Drug Discovery and Chemical Biology


FXR Modulator Lead Generation for Dyslipidemia and Metabolic Disease Programs

The target compound maps onto the generic scaffold claimed in the Roche FXR modulator patent (WO2010034649A1), which covers 4,5,6,7-tetrahydro-indazoles with phenyl, trifluoromethyl, and hydroxy substitution patterns for the treatment of dyslipidemia [1]. Its specific substitution array (1-phenyl, 3-CF3, 5-OH) provides a starting point for SAR exploration around FXR agonism or antagonism, where lipophilic phenyl engagement and hydrogen-bonding from the 5-OH are predicted to contribute to receptor binding. Procurement of this compound is justified for teams pursuing novel FXR ligands requiring balanced potency and metabolic stability.

Kinase Inhibitor Chemical Probe Development Requiring Enantioselective Pharmacology

The 5-hydroxy group introduces a stereocenter that can be exploited for enantioselective kinase inhibition [2]. Related tetrahydroindazole scaffolds have yielded potent kinase inhibitors with IC50 values in the low nanomolar range. The 5-hydroxy substituent provides a vector for additional hydrogen-bond interactions with the kinase hinge region or DFG motif, while the 3-CF3 group enhances metabolic stability. Researchers developing isoform-selective kinase probes should consider this compound for its stereochemical differentiation potential.

Anti-Inflammatory Drug Discovery Leveraging Indazole Pharmacophore with Reduced Ulcerogenicity

The indazole scaffold is present in marketed anti-inflammatory drugs Bendazac and Benzydamine [3]. Literature reports demonstrate that 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole possesses high anti-inflammatory activity with minimum ulcerogenic potential [3]. The target compound's structural features—tetrahydro saturation for reduced planarity, 3-CF3 for metabolic stability, and 5-OH for target hydrogen bonding—position it as a candidate for developing next-generation NSAID-like agents with improved gastrointestinal safety profiles.

Physicochemical Property Screening Libraries for CNS or Intracellular Target Programs

The compound's estimated lipophilicity (ClogP ~2.5–3.5) and hydrogen-bond donor count (1 from 5-OH) place it within favorable property space for CNS penetration or intracellular target engagement [4]. Its molecular weight (282.26) is below the typical 350–400 Da ceiling for lead-like compounds. Purchasing this compound for inclusion in focused screening libraries targeting CNS receptors, nuclear hormone receptors, or intracellular protein-protein interactions is supported by its balanced physicochemical profile, which is distinct from both more polar (1-H, 5-OH) and more lipophilic (1-phenyl, 5-des-hydroxy) analogs.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-5-hydroxy-1-phenyl-3-trifluoromethyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.